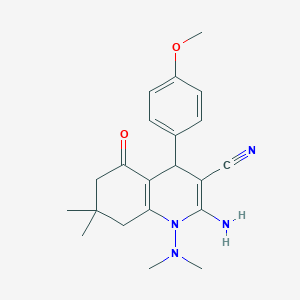![molecular formula C22H14ClN3O5S B11628877 (5E)-1-(4-chlorophenyl)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11628877.png)
(5E)-1-(4-chlorophenyl)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s IUPAC name is (5E)-1-(4-chlorophenyl)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione . It belongs to the class of thioxopyrimidines .
- This compound features a furan ring, a chlorophenyl group, and a thioxo (sulfur) moiety.
- Its molecular formula is C17H10ClN3O4S .
Preparation Methods
- Synthetic Routes : The compound can be synthesized through various methods, including Hantzsch condensation , Knoevenagel reaction , or thiazolidine-2,4-dione-based approaches .
- Reaction Conditions : These methods involve the use of appropriate reagents (such as thiazolidine-2,4-dione , chlorobenzaldehyde , and nitrofuran derivatives ) under specific conditions (e.g., reflux, solvent choice).
- Industrial Production : While industrial-scale production details are scarce, laboratory-scale synthesis provides a foundation for further optimization.
Chemical Reactions Analysis
- Reactions : The compound can undergo oxidation , reduction , and substitution reactions.
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) .
- Reduction : Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
- Substitution : Halogenation using chlorine or bromine .
- Major Products : These reactions yield derivatives with altered functional groups (e.g., nitro reduction to amino, halogenation).
Scientific Research Applications
- Chemistry : Used as a synthetic intermediate in drug discovery.
- Biology : Investigated for its antimicrobial and antitumor properties.
- Medicine : Potential applications in anticancer therapy.
- Industry : Limited industrial applications due to its complexity.
Mechanism of Action
- Targets : The compound may interact with enzymes , receptors , or cellular pathways .
- Pathways : Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Similar Compounds : Other thioxopyrimidines, such as thioxodihydropyrimidine derivatives , share structural features.
- Uniqueness : The furan-fused moiety sets it apart.
Remember that this compound’s potential lies in its versatility and the ongoing research to uncover its full capabilities
Properties
Molecular Formula |
C22H14ClN3O5S |
|---|---|
Molecular Weight |
467.9 g/mol |
IUPAC Name |
(5E)-1-(4-chlorophenyl)-5-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C22H14ClN3O5S/c1-12-10-15(26(29)30)6-8-17(12)19-9-7-16(31-19)11-18-20(27)24-22(32)25(21(18)28)14-4-2-13(23)3-5-14/h2-11H,1H3,(H,24,27,32)/b18-11+ |
InChI Key |
JERBJOUAOFVBBW-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3,4-dimethoxyphenyl)-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628802.png)
![3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628808.png)
![4-chloro-N-{1-[2-(4-fluorophenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B11628815.png)

![(5E)-5-[(1-{4-[(4-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B11628832.png)
![2-Amino-1-(3,5-dichlorophenyl)-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11628833.png)
![2-(3-Nitrophenyl)-2-oxoethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B11628839.png)
![Ethyl 4-({[1-(4-fluorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11628843.png)


![N-[(Adamantan-1-YL)methyl]-2-(morpholin-4-YL)acetamide](/img/structure/B11628856.png)
![5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628864.png)
![[4-(dimethylamino)phenyl][3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11628871.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628875.png)
